molecular formula C11H9BrClF3O B14058677 1-(5-(Bromomethyl)-2-(trifluoromethyl)phenyl)-3-chloropropan-2-one

1-(5-(Bromomethyl)-2-(trifluoromethyl)phenyl)-3-chloropropan-2-one

Cat. No.: B14058677
M. Wt: 329.54 g/mol
InChI Key: AJFYCPONCOTFEJ-UHFFFAOYSA-N
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Description

1-(5-(Bromomethyl)-2-(trifluoromethyl)phenyl)-3-chloropropan-2-one is an organic compound that features a bromomethyl group, a trifluoromethyl group, and a chloropropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(Bromomethyl)-2-(trifluoromethyl)phenyl)-3-chloropropan-2-one typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a suitable precursor, followed by the introduction of the trifluoromethyl group and subsequent chlorination. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(5-(Bromomethyl)-2-(trifluoromethyl)phenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

    Addition Reactions: The presence of the carbonyl group allows for addition reactions with nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

1-(5-(Bromomethyl)-2-(trifluoromethyl)phenyl)-3-chloropropan-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical research.

    Industry: Used in the production of advanced materials with specific properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(5-(Bromomethyl)-2-(trifluoromethyl)phenyl)-3-chloropropan-2-one involves its interaction with molecular targets through various pathways. The bromomethyl and trifluoromethyl groups can enhance the compound’s reactivity, allowing it to form covalent bonds with target molecules. This interaction can modulate the activity of enzymes and receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(5-(Bromomethyl)-2-(trifluoromethyl)phenyl)-3-chloropropan-2-ol: Similar structure but with a hydroxyl group instead of a carbonyl group.

    1-(5-(Bromomethyl)-2-(trifluoromethyl)phenyl)-3-chloropropan-2-thione: Contains a thione group instead of a carbonyl group.

    1-(5-(Bromomethyl)-2-(trifluoromethyl)phenyl)-3-chloropropan-2-amine: Features an amine group in place of the carbonyl group.

Uniqueness

1-(5-(Bromomethyl)-2-(trifluoromethyl)phenyl)-3-chloropropan-2-one is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both bromomethyl and trifluoromethyl groups enhances its potential for diverse chemical transformations and applications in various fields.

Properties

Molecular Formula

C11H9BrClF3O

Molecular Weight

329.54 g/mol

IUPAC Name

1-[5-(bromomethyl)-2-(trifluoromethyl)phenyl]-3-chloropropan-2-one

InChI

InChI=1S/C11H9BrClF3O/c12-5-7-1-2-10(11(14,15)16)8(3-7)4-9(17)6-13/h1-3H,4-6H2

InChI Key

AJFYCPONCOTFEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CBr)CC(=O)CCl)C(F)(F)F

Origin of Product

United States

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